molecular formula C13H17NO2 B1201436 Darlingine CAS No. 58471-10-6

Darlingine

Cat. No.: B1201436
CAS No.: 58471-10-6
M. Wt: 219.28 g/mol
InChI Key: WBTZDCUVPGAROE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Darlingine involves several steps, including the formation of the tropane ring system. One of the common synthetic routes includes the enantiomeric synthesis of (-)-Darlingine, which involves the use of specific reagents and catalysts to achieve the desired stereochemistry . The reaction conditions typically include controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving the isolation of the compound from natural sources or through synthetic routes. The process involves the extraction of the compound from plant materials, followed by purification using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Darlingine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to oxidize this compound.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce this compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted tropane derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Darlingine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Darlingine involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit HIV protease, bind to serotonin receptors, and reduce platelet aggregation . These interactions are mediated through the compound’s ability to form specific bonds with the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Darlingine is unique among tropane alkaloids due to its specific structure and biological activities. Similar compounds include:

    Cocaine: Another tropane alkaloid with stimulant properties.

    Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

    Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.

Compared to these compounds, this compound exhibits distinct biological activities, such as its specific enzyme inhibition and receptor binding properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-7-8(2)16-11-6-9-4-5-10(14(9)3)12(11)13(7)15/h9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTZDCUVPGAROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C3CCC(C2)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318608
Record name DARLINGINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58471-10-6
Record name DARLINGINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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